Omeprazole-d3 Sulfide Omeprazole-d3 Sulfide Omeprazole Sulfide-D3 is a labelled metabolite of Omeprazole, which is a proton pump inhibitor used in the treatment of dyspepsia.
Brand Name: Vulcanchem
CAS No.: 922730-98-1
VCID: VC0196662
InChI: InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
SMILES: CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Molecular Formula: C17H16D3N3O2S
Molecular Weight: 332.44

Omeprazole-d3 Sulfide

CAS No.: 922730-98-1

Cat. No.: VC0196662

Molecular Formula: C17H16D3N3O2S

Molecular Weight: 332.44

Purity: 98.8% HPLC; 99% atom D

* For research use only. Not for human or veterinary use.

Omeprazole-d3 Sulfide - 922730-98-1

CAS No. 922730-98-1
Molecular Formula C17H16D3N3O2S
Molecular Weight 332.44
IUPAC Name 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Standard InChI InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
SMILES CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC

Chemical Properties

Molecular Structure and Composition

Omeprazole-d3 Sulfide possesses the molecular formula C17H16D3N3O2S with a molecular weight of 332.44 g/mol . The compound's structure features a benzimidazole ring connected to a pyridine ring through a methyl-sulfide bridge. The three deuterium atoms are strategically incorporated into the structure, creating a compound that maintains the chemical properties of omeprazole sulfide while providing distinct advantages for research applications.

Physical Characteristics

According to available data, Omeprazole-d3 Sulfide appears as a pale yellow solid . While comprehensive physical property data is limited in the available research, it can be inferred that its physical characteristics would closely resemble those of non-deuterated omeprazole sulfide, with subtle modifications resulting from the deuterium labeling.

Analytical Profile

The following table summarizes key analytical data for Omeprazole-d3 Sulfide based on commercial product specifications:

PropertyValue
CAS Number922730-98-1
Molecular FormulaC17H16D3N3O2S
Molecular Weight332.44 g/mol
AppearancePale yellow solid
Purity98.6% HPLC; 99% atom D

Source: Commercial specifications

Stability and Reactivity

The incorporation of deuterium atoms enhances the stability of Omeprazole-d3 Sulfide compared to its non-deuterated counterpart. This increased stability is attributed to the kinetic isotope effect, where the stronger carbon-deuterium bonds require more energy for cleavage compared to carbon-hydrogen bonds. This property contributes to the compound's reduced rate of metabolic degradation, making it particularly valuable for pharmacokinetic studies requiring extended observation periods .

Mechanism of Action

Primary Target and Biochemical Interaction

Omeprazole-d3 Sulfide functions primarily as a proton pump inhibitor, targeting the H+/K+-ATPase enzyme located in gastric parietal cells . This enzyme plays a crucial role in the secretion of gastric acid, and its inhibition leads to a reduction in stomach acidity. The compound forms a covalent bond with the H+/K+-ATPase enzyme, resulting in irreversible inhibition of gastric acid secretion . This mechanism is fundamental to understanding the compound's potential applications in research related to acid-related disorders.

Cellular and Molecular Effects

At the cellular level, Omeprazole-d3 Sulfide exerts its effects primarily on the parietal cells of the stomach, where it inhibits the H+/K+-ATPase enzyme. This inhibition disrupts the final step in the gastric acid secretion process, leading to an increase in gastric pH. Beyond its direct effects on gastric acid secretion, studies suggest that omeprazole derivatives may exhibit antioxidant properties by reducing lipid peroxidation and activating heat shock proteins (HSP70), which contribute to cellular protection against various forms of stress .

Pharmacodynamic Properties

The pharmacodynamics of Omeprazole-d3 Sulfide closely resemble those of omeprazole and related proton pump inhibitors. The compound's inhibitory effect on gastric acid secretion is dose-dependent and relatively long-lasting due to the irreversible nature of its binding to the H+/K+-ATPase enzyme. Research has shown that in animal models, a single dose of proton pump inhibitors can inhibit acid secretion for 3-4 days, despite a relatively short plasma elimination half-life . This prolonged effect is attributed to the covalent binding to the proton pump, which necessitates the synthesis of new enzyme molecules for the restoration of acid secretion.

Research Applications

Pharmacokinetic Studies

One of the most significant applications of Omeprazole-d3 Sulfide is in pharmacokinetic studies, where its deuterium labeling provides distinct advantages. The stable isotope labeling allows researchers to track the compound's absorption, distribution, metabolism, and excretion with high precision using mass spectrometry techniques. This application is particularly valuable for understanding the pharmacokinetic properties of proton pump inhibitors and developing improved therapeutic agents .

Metabolite Identification and Profiling

Omeprazole-d3 Sulfide plays a crucial role in metabolite identification studies. Research has demonstrated the effectiveness of concomitant administration of omeprazole and its deuterated analog for identifying novel metabolites in complex biological matrices. A study published in 2020 utilized this approach to identify seventeen metabolites of omeprazole in mouse brain and plasma, with different metabolite profiles observed depending on the administration route and biological matrix .

The following approach was used in the study:

  • Concomitant administration of omeprazole and D3-omeprazole (1:1 ratio, 50 mg/kg)

  • Administration through various routes (oral, intravenous, intraperitoneal)

  • Collection of brain and plasma samples

  • Analysis using LC-QTOF-MS with information-dependent analysis (IDA)

  • Identification of metabolites based on the 3-dalton mass difference between omeprazole and D3-omeprazole

Internal Standards for Analytical Methods

In analytical chemistry, Omeprazole-d3 Sulfide serves as an effective internal standard for mass spectrometry-based quantification methods. The deuterium labeling creates a mass shift that allows researchers to distinguish between the internal standard and the analyte of interest, improving the accuracy and reliability of analytical methods. This application is particularly valuable for quantitative analyses of omeprazole and related compounds in biological samples .

Structure-Activity Relationship Studies

The availability of deuterated analogs like Omeprazole-d3 Sulfide facilitates structure-activity relationship studies by providing compounds with minimally altered chemical structures but distinct mass signatures. These studies contribute to a deeper understanding of the relationship between molecular structure and biological activity, guiding the development of new and improved therapeutic agents with enhanced efficacy or reduced side effects .

Pharmacokinetics and Metabolism

Absorption and Distribution

While specific data on the absorption and distribution of Omeprazole-d3 Sulfide itself is limited in the available research, it can be inferred from studies on related compounds that its pharmacokinetic properties would closely resemble those of non-deuterated omeprazole sulfide, with potential subtle differences due to the kinetic isotope effect. Research on brain distribution of omeprazole and its deuterated analog has demonstrated that these compounds can cross the blood-brain barrier, with the degree of brain penetration quantified through the brain-to-plasma partition coefficient (Kp) .

Route-Dependent Metabolism

An important finding from research utilizing deuterated omeprazole is that the metabolite profiles vary significantly depending on the route of administration. Studies have demonstrated different metabolite patterns following oral, intravenous, and intraperitoneal administration, highlighting the importance of considering the administration route when studying the pharmacokinetics and metabolism of these compounds . This finding has implications for both research methodology and potential therapeutic applications.

Analytical Methods for Pharmacokinetic Studies

Advanced analytical methods have been developed for studying the pharmacokinetics of omeprazole and its deuterated analogs. Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has proven particularly effective for this purpose, especially when combined with information-dependent analysis (IDA) for metabolite identification . These methods have enabled the comprehensive analysis of pharmacokinetic profiles and metabolite patterns in various biological matrices, including brain tissue and plasma.

Comparison with Related Compounds

Structural Relationships

Omeprazole-d3 Sulfide belongs to a family of related compounds that includes omeprazole, esomeprazole, and various derivatives and metabolites. Understanding the structural relationships between these compounds is essential for appreciating the unique properties and applications of Omeprazole-d3 Sulfide.

The following table compares Omeprazole-d3 Sulfide with related deuterated compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
Omeprazole-d3 SulfideC17H16D3N3O2S332.44Sulfide moiety with 3 deuterium atoms
Omeprazole-d3C17H16D3N3O3S348.43Sulfoxide moiety with 3 deuterium atoms
4-Desmethoxy Omeprazole-d3C16H14D3N3O2S318.41Lacks methoxy group at position 4
4-Desmethoxy Omeprazole-d3 SulfideC16H14D3N3OS302.41Sulfide form lacking methoxy group at position 4
5-O-Desmethyl Omeprazole-d3C16H14D3N3O3S334.41Lacks methoxy group at position 5
5-O-Desmethyl Omeprazole-d3 SulfideC16H14D3N3O2S318.41Sulfide form lacking methoxy group at position 5

Source: Compound database information

Advantages in Research Settings

Compared to non-deuterated analogs, Omeprazole-d3 Sulfide offers several advantages for research applications:

  • Enhanced stability due to the kinetic isotope effect

  • Reduced rate of metabolic degradation

  • Distinct mass signature for accurate tracking in mass spectrometry

  • Ability to serve as an internal standard in quantitative analyses

  • Utility in elucidating metabolic pathways through co-administration studies

These advantages make Omeprazole-d3 Sulfide a valuable tool for various research applications, contributing to advancements in our understanding of proton pump inhibitors and their applications .

Current Research Findings

Novel Metabolite Identification

Recent research has utilized Omeprazole-d3 and related compounds in innovative approaches to metabolite identification. A study published in 2020 employed concomitant administration of omeprazole and D3-omeprazole to identify novel metabolites in mouse brain and plasma. This approach successfully identified seventeen metabolites, with different profiles observed depending on the administration route and biological matrix . This research represents a significant advancement in our understanding of the metabolism of proton pump inhibitors.

Brain Distribution and Metabolism

Research on omeprazole and its deuterated analog has provided valuable insights into the brain distribution and metabolism of these compounds. Studies have demonstrated that these compounds can cross the blood-brain barrier, with specific metabolite patterns observed in brain tissue. The brain-to-plasma partition coefficient (Kp) has been evaluated to quantify the degree of brain penetration, contributing to our understanding of the potential central nervous system effects of these compounds . This research has significant implications for understanding the potential neurological effects of proton pump inhibitors.

Advanced Analytical Methods

The development of advanced analytical methods for studying Omeprazole-d3 and related compounds represents an important area of current research. Liquid chromatography-mass spectrometry (LC-MS) methods, particularly those utilizing quadrupole time-of-flight mass spectrometry (QTOF-MS) with information-dependent analysis (IDA), have been developed for the quantification and metabolite identification of these compounds . These methods have proven effective for analyzing samples from both plasma and brain tissue, contributing to a deeper understanding of the pharmacokinetics and metabolism of proton pump inhibitors.

Implications for Drug Development

Research utilizing Omeprazole-d3 Sulfide and related compounds has implications for drug development, particularly in the field of proton pump inhibitors. By providing insights into the pharmacokinetics, metabolism, and mechanism of action of these compounds, this research contributes to the development of improved therapeutic agents with enhanced efficacy, reduced side effects, or specialized applications . The understanding gained from these studies may guide the design of next-generation proton pump inhibitors with improved properties.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator